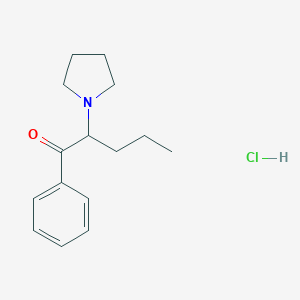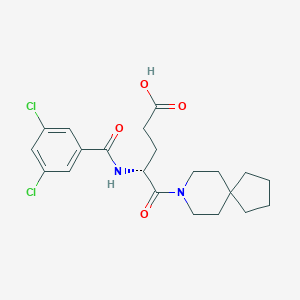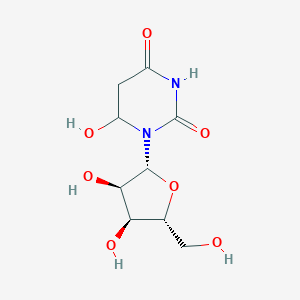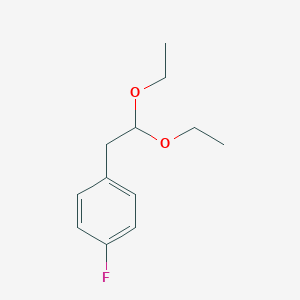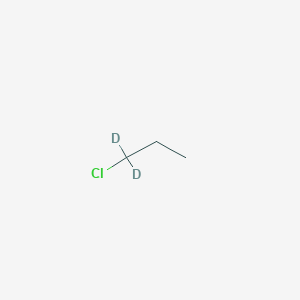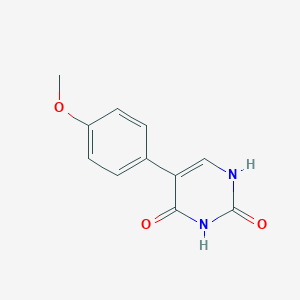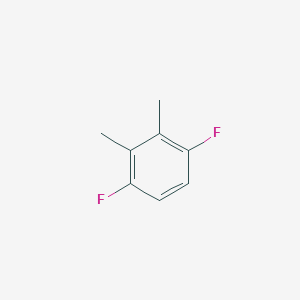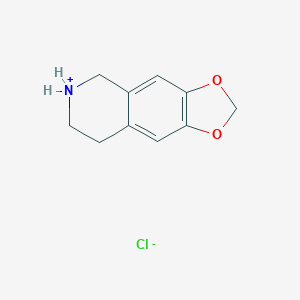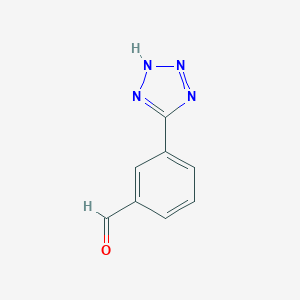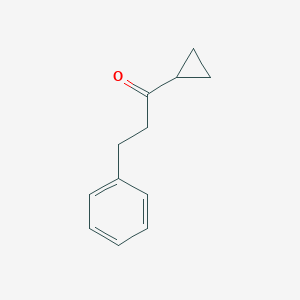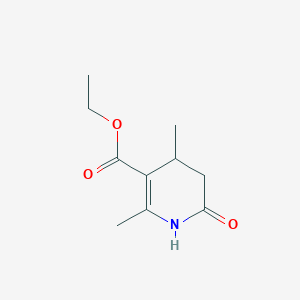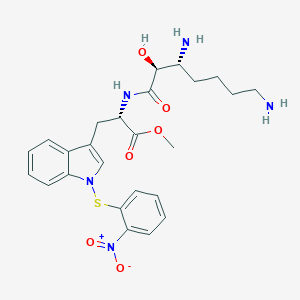![molecular formula C10H17N B159904 6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane CAS No. 131367-06-1](/img/structure/B159904.png)
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane, commonly known as TMA-8, is a psychoactive compound that belongs to the class of substituted amphetamines. It is a derivative of the phenethylamine family and has been found to possess unique properties that make it a promising candidate for scientific research.
Mécanisme D'action
The exact mechanism of action of TMA-8 is not fully understood, but it is believed to act primarily as a serotonin and dopamine receptor agonist. This means that it binds to and activates these receptors in the brain, leading to changes in neurotransmitter levels and ultimately resulting in its psychoactive effects.
Effets Biochimiques Et Physiologiques
TMA-8 has been found to produce a range of biochemical and physiological effects in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy. TMA-8 has also been found to increase heart rate and blood pressure, and may cause vasoconstriction.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-8 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been found to be relatively stable under normal laboratory conditions. However, TMA-8 is a psychoactive compound, which means that it may pose a risk to researchers who handle it. It is also subject to legal restrictions in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several potential directions for future research on TMA-8. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety in this context. TMA-8 may also have potential as a cognitive enhancer, and more research is needed to explore this possibility. Additionally, TMA-8 may have applications in the field of drug discovery, as it has been found to have unique properties that may make it useful for developing new medications.
Méthodes De Synthèse
The synthesis of TMA-8 involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form the intermediate 2,5-dimethoxyphenethylamine. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form TMA-8.
Applications De Recherche Scientifique
TMA-8 has been found to have a range of potential applications in scientific research. It has been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders. TMA-8 has also been investigated for its potential as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
Propriétés
Numéro CAS |
131367-06-1 |
|---|---|
Nom du produit |
6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane |
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
6,6,7-trimethyl-8-azatricyclo[3.3.0.02,7]octane |
InChI |
InChI=1S/C10H17N/c1-9(2)6-4-5-7-8(6)11-10(7,9)3/h6-8,11H,4-5H2,1-3H3 |
Clé InChI |
RVJRNXIZYTXLJZ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3C2NC31C)C |
SMILES canonique |
CC1(C2CCC3C2NC31C)C |
Synonymes |
8-Azatricyclo[3.3.0.02,7]octane,6,6,7-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



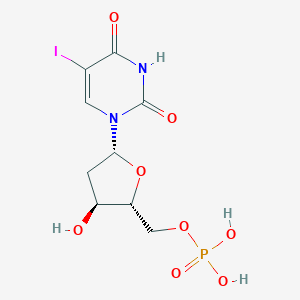
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
